

Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LM-4108

Cat. No.: B014790

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Topic: LM-108 in Combination with Anti-PD-1 Therapy Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

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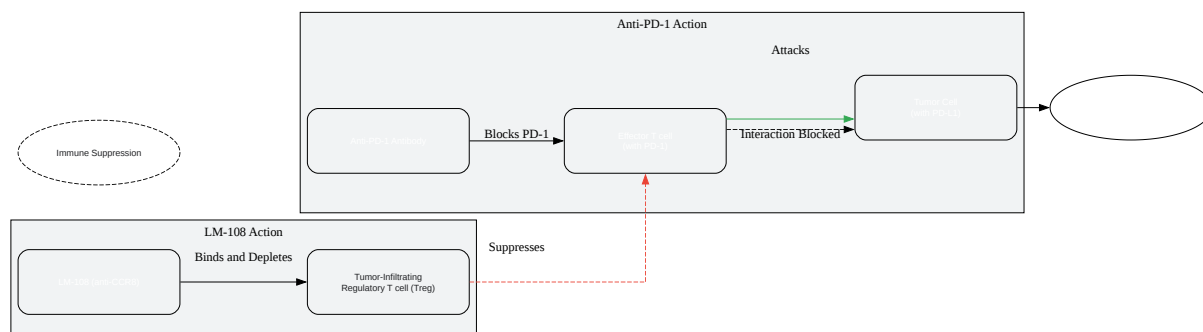
Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets the C-C chemokine receptor 8 (CCR8).^{[1][2][3]} CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of immune resistance within the tumor microenvironment.^{[1][2][3][4]} Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion. The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and blocking the PD-1/PD-L1 inhibitory axis.

Mechanism of Action

LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.^{[1][2][3][4]} This binding leads to the depletion of these immunosuppressive cells, thereby enhancing

the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab, work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more favorable tumor microenvironment for an effective anti-cancer immune response.



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Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.

Clinical Efficacy

The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in clinical trials for advanced solid tumors, including pancreatic and gastric cancer.^{[1][2][4]}

Efficacy in Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had progressed on prior systemic therapies demonstrated encouraging results.[\[3\]](#)[\[4\]](#)

Efficacy Endpoint	All Efficacy-Evaluable Patients (n=74)	Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR)	20.3% (95% CI 11.8-31.2%)	33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR)	62.2% (95% CI 50.1-73.2%)	77.8% (95% CI 40.0-97.2%)
Median Duration of Response (DoR)	5.49 months (95% CI 3.02-8.87)	Not Reported
Median Progression-Free Survival (PFS)	3.12 months (95% CI 1.61-4.86)	6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS)	10.02 months (95% CI 6.41-13.11)	9.15 months (95% CI 3.61-NA)

Efficacy in Gastric Cancer

A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Efficacy Endpoint	Efficacy-Evaluable Patients (n=36)	Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8)
Objective Response Rate (ORR)	36.1% (95% CI 20.8%-53.8%)	87.5%
Disease Control Rate (DCR)	72.2% (95% CI 54.8%-85.8%)	100%
Median Progression-Free Survival (PFS)	6.53 months (95% CI 2.96-NA)	Not Reported

Safety and Tolerability

The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a manageable safety profile.^{[1][2][4]}

Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)^[4]

Adverse Event	Any Grade	Grade ≥ 3
Any TRAE	95.0%	52.5%
Increased AST	$\geq 25\%$	5.0%
Increased ALT	$\geq 25\%$	6.3%
Anemia	$\geq 25\%$	Not Reported
Rash	$\geq 25\%$	5.0%
Pyrexia	$\geq 25\%$	Not Reported
Decreased Platelet Count	$\geq 25\%$	Not Reported
Increased Conjugated Bilirubin	$\geq 25\%$	Not Reported
Lipase Elevation	Not Reported	7.5%
Immune-mediated Enterocolitis	Not Reported	5.0%
Hypokalemia	Not Reported	5.0%

Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (n=48)^{[2][5]}

Adverse Event	Any Grade	Grade ≥ 3
Any TRAE	81.3%	37.5%
Alanine Transaminase Increased	25.0%	Not Reported
Aspartate Transaminase Increased	22.9%	Not Reported
White Blood Cell Decreased	22.9%	Not Reported
Anemia	16.7%	8.3%
Lipase Increased	Not Reported	4.2%
Rash	Not Reported	4.2%
Lymphocyte Count Decreased	Not Reported	4.2%

Experimental Protocols

The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484, NCT05518045).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Patient Population

Inclusion Criteria:

- Histological or cytological confirmation of advanced solid tumors.[\[3\]](#)[\[6\]](#)
- Progressed on standard therapy, intolerant to standard therapy, or no standard therapy available.[\[3\]](#)[\[6\]](#)
- ECOG performance status of 0-1.
- At least one measurable lesion per RECIST v1.1.[\[3\]](#)[\[6\]](#)
- Adequate organ and marrow function.[\[3\]](#)

Exclusion Criteria:

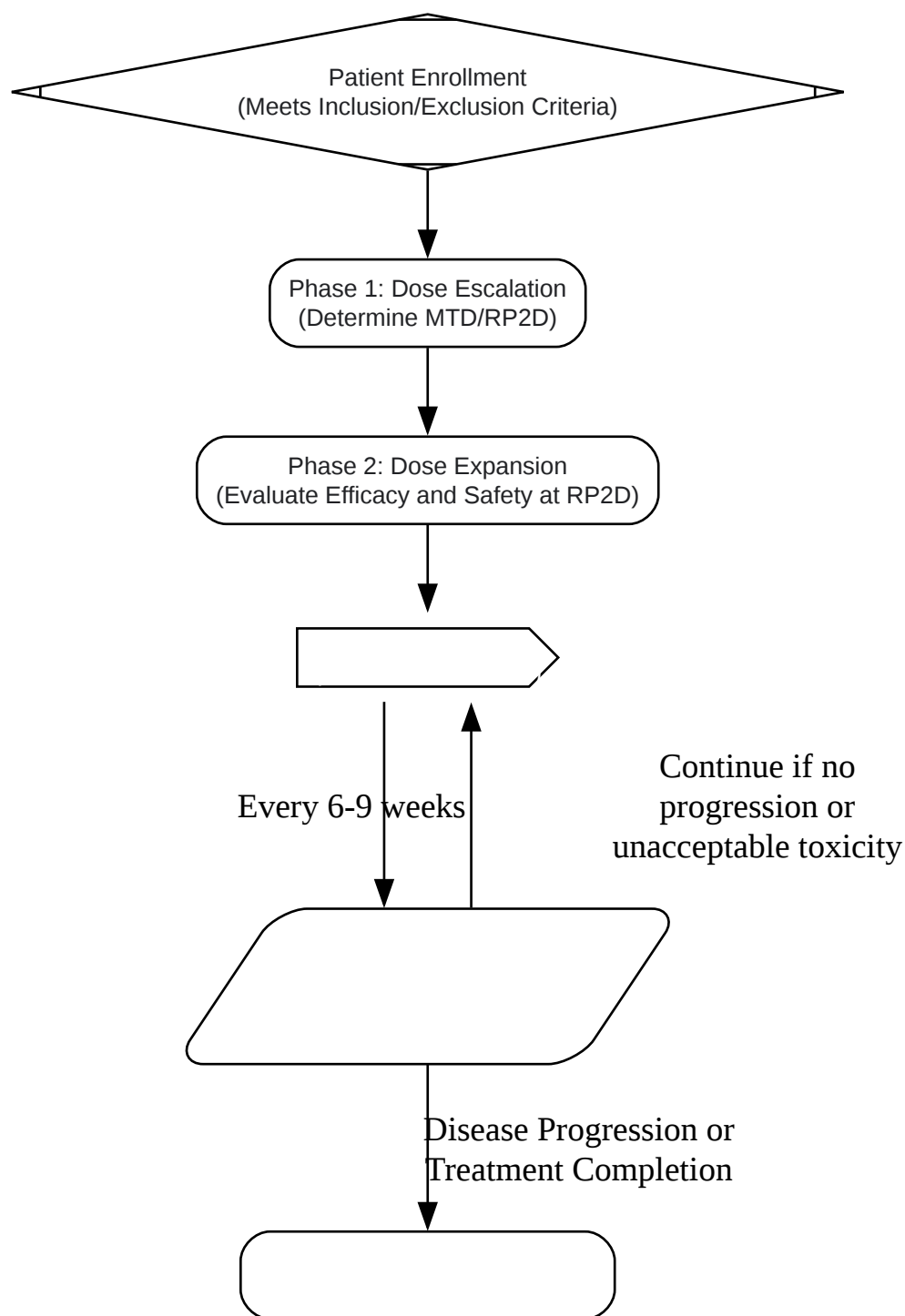
- Prior treatment with an anti-CCR8 antibody.[3]
- Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]
- Known active central nervous system (CNS) metastases.
- History of autoimmune disease.[3]
- Use of live attenuated vaccines within 28 days prior to first dose.[3]

Treatment Regimen**LM-108 Dosing:**

- 3 mg/kg intravenously (IV) every 2 weeks (Q2W)[1][2]
- 3 mg/kg IV every 3 weeks (Q3W)[4]
- 6 mg/kg IV every 3 weeks (Q3W)[1][2]
- 10 mg/kg IV every 2 weeks (Q2W)[4]
- 10 mg/kg IV every 3 weeks (Q3W)[1][2][4]

Anti-PD-1 Antibody Dosing:

- Pembrolizumab: 200 mg IV Q3W or 400 mg IV Q6W[1][2]
- Toripalimab: 240 mg IV Q3W[1][2][4]



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References

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- To cite this document: BenchChem. [Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#lm-4108-in-combination-with-anti-pd-1-therapy-protocol]

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